molecular formula C12H16ClNO2 B1394759 3-Pyrrolidinylmethyl benzoate hydrochloride CAS No. 1220027-52-0

3-Pyrrolidinylmethyl benzoate hydrochloride

Cat. No.: B1394759
CAS No.: 1220027-52-0
M. Wt: 241.71 g/mol
InChI Key: YYZVIGSFGJQGSO-UHFFFAOYSA-N
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Description

3-Pyrrolidinylmethyl benzoate hydrochloride is an organic compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol. This compound is commonly used in scientific experiments due to its diverse biological and physical properties. It has gained significant attention in the scientific community for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Pyrrolidinylmethyl benzoate hydrochloride involves several synthetic routes. One common method is the hydroxylation of 1-benzoylpyrrolidine using Aspergillus sp., followed by stereoselective esterification with a commercial lipase . This method yields optically-active 3-pyrrolidinol derivatives, which are chiral building blocks for pharmaceuticals . The reaction conditions typically involve microbial hydroxylation and enzymatic esterification to achieve high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinylmethyl benzoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often used in further chemical synthesis and research applications .

Scientific Research Applications

3-Pyrrolidinylmethyl benzoate hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: As a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: In biochemical assays and studies involving enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other biomolecules to exert its effects. For example, it may interact with the Akt pathway, which is involved in cell survival and proliferation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Pyrrolidinylmethyl benzoate hydrochloride can be compared with other similar compounds, such as pyrrolidine derivatives and benzoate esters. Some similar compounds include:

    Pyrrolidine: A versatile scaffold used in drug discovery and development.

    Methyl 3-(3-pyrrolidinylmethyl)benzoate: A related compound with similar chemical properties.

    PRL-8-53: A nootropic compound with a similar benzoate ester structure.

The uniqueness of this compound lies in its specific combination of the pyrrolidine and benzoate moieties, which confer distinct biological and chemical properties.

Properties

IUPAC Name

pyrrolidin-3-ylmethyl benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(11-4-2-1-3-5-11)15-9-10-6-7-13-8-10;/h1-5,10,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZVIGSFGJQGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-52-0
Record name 3-Pyrrolidinemethanol, 3-benzoate, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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